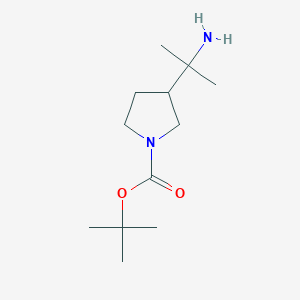

tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate (CAS: 1363405-88-2, MFCD21607214) is a pyrrolidine derivative featuring a tert-butyl carbamate (Boc) group at the 1-position and a 2-aminopropan-2-yl substituent at the 3-position. With a molecular formula of C₁₂H₂₄N₂O₂ and molecular weight of 228.33 g/mol, this compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its Boc group offers protection for the pyrrolidine nitrogen, while the primary amine enables further functionalization .

Properties

IUPAC Name |

tert-butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(8-14)12(4,5)13/h9H,6-8,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSQXCLLMNNVSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857177 | |

| Record name | tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363405-88-2 | |

| Record name | tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 2-aminopropane under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for maximum efficiency and minimal waste, ensuring a consistent supply of high-quality product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions include various substituted pyrrolidines, amines, and oxides .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine: In medicine, tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate is investigated for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential as a drug candidate .

Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Reactivity

Compound A : tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₈H₂₆BrNO₅

- Key Features : A pyridine-linked derivative with bromine and dimethoxymethyl substituents.

- Reactivity : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the dimethoxymethyl group may act as a protecting group or participate in acid-catalyzed transformations. Unlike the target compound, this lacks a primary amine, limiting nucleophilic reactivity .

Compound B : 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine

- Molecular Formula : C₂₀H₃₄BrN₂O₂Si

- Key Features : Contains a tert-butyldimethylsilyl (TBS) ether and methoxy group.

- Reactivity : The TBS group is acid-labile, requiring distinct deprotection strategies compared to the Boc group. The methoxy and bromine substituents suggest utility in electron-deficient aromatic systems, contrasting with the target compound’s amine-driven reactivity .

Compound C : tert-Butyl (S)-2-((((S)-1-((2-cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)methyl)pyrrolidine-1-carboxylate

- Molecular Formula : C₃₁H₄₇N₅O₃

- Key Features : Chiral pyrrolidine core with indole and cycloheptylethyl moieties.

- Reactivity: The indole group enables π-π stacking interactions, relevant in drug design.

Structural and Physical Property Comparison

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | 228.33 g/mol | 424.31 g/mol | 474.48 g/mol | 537.74 g/mol |

| Key Functional Groups | Boc, primary amine | Boc, Br, dimethoxymethyl | TBS, Br, methoxy | Boc, indole, cycloheptyl |

| Solubility | Moderate (polar aprotic) | Low (hydrophobic Br) | Low (TBS hydrophobicity) | Very low (bulky groups) |

| Stability | Boc stable to bases | Bromine stable to acids | TBS sensitive to acids | Sensitive to strong acids |

Biological Activity

Tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its molecular formula is , and it has a molar mass of approximately 228.336 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butyl group and an amino group attached to the carbon backbone. This structural configuration contributes to its biological activity, making it a subject of interest in various pharmacological studies.

The synthesis of tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate typically involves multi-step organic synthesis techniques. A common synthetic route includes the reaction of tert-butyl pyrrolidine-1-carboxylate with 2-aminopropane under controlled conditions. This process ensures high yields and purity of the desired compound, which is crucial for its subsequent biological evaluation.

The biological activity of tert-butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate can be attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate neurotransmitter systems, potentially influencing mood and cognition. Its ability to cross the blood-brain barrier enhances its therapeutic potential for neurological disorders.

Therapeutic Applications

Research indicates that this compound may exhibit several therapeutic properties:

- Neurological Disorders : Investigations suggest that it may be beneficial in treating conditions such as anxiety and depression due to its effects on neurotransmitter modulation.

- Anti-inflammatory Effects : Preliminary studies have indicated potential anti-inflammatory and analgesic properties, making it a candidate for pain management therapies.

Comparative Analysis

To better understand the unique properties of tert-butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl methyl(pyrrolidin-3-yl)carbamate | Contains a methyl group instead of an amino group | |

| (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate | Stereochemical variation affecting biological activity | |

| (R)-1-Boc-3-(Dimethylamino)pyrrolidine | Contains a dimethylamino group enhancing solubility | |

| Tert-butyl (R)-3-(methylamino)pyrrolidine-1-carboxylate | Variation in amino substitution affecting pharmacodynamics |

This table highlights how variations in functional groups can influence the reactivity and biological properties of similar compounds, underscoring the significance of tert-butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate in drug design.

Case Studies

Several studies have explored the biological activity of this compound:

- Neuropharmacological Studies : In vitro studies demonstrated that tert-butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate can enhance synaptic transmission in neuronal cultures, suggesting its potential role as a cognitive enhancer.

- Anti-inflammatory Research : Animal models have shown that administration of this compound significantly reduces inflammation markers, indicating its potential utility in treating inflammatory diseases .

Q & A

Q. What are the key synthetic steps and purification methods for tert-Butyl 3-(2-aminopropan-2-yl)pyrrolidine-1-carboxylate?

The synthesis typically involves Boc protection of the pyrrolidine nitrogen, followed by functionalization at the 3-position. For example, intermediates are purified using flash column chromatography with solvent systems like ethanol/chloroform (1:10) to isolate products in yields up to 60% . Critical steps include monitoring reaction progress via TLC and optimizing solvent ratios to minimize polar by-products. Characterization is performed using NMR, IR, and HRMS to confirm structural integrity .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

1H and 13C NMR are critical for verifying backbone structure and substituent placement. For example, in derivatives, key signals include pyrrolidine protons (δ ~3.2–3.8 ppm) and tert-butyl groups (δ ~1.4 ppm). HRMS validates molecular weight (e.g., [M+H]+ calculated for C12H24N2O2: 243.18), while IR confirms functional groups like carbonyls (~1700 cm⁻¹). Melting point analysis and HPLC (≥98% purity) further assess purity .

Q. How can researchers address challenges in purifying this compound?

Common issues include co-elution of polar by-products. Solutions involve optimizing column chromatography with gradient elution (e.g., hexanes/EtOAc with 0.25% Et3N to reduce tailing) or employing recrystallization in solvents like ethanol. Centrifugal partition chromatography may also improve separation for sensitive intermediates .

Advanced Research Questions

Q. How can computational methods optimize synthetic pathways for this compound?

Quantum mechanical calculations (e.g., DFT) model transition states to predict reaction feasibility, while machine learning algorithms analyze historical reaction data to recommend solvent/catalyst combinations. For example, ICReDD’s workflow integrates computational reaction path searches with experimental validation, reducing optimization time by 30–50% . Retrosynthetic tools (e.g., AI-driven platforms) propose one-step routes using commercially available building blocks .

Q. What strategies resolve contradictions in NMR data across synthetic batches?

Discrepancies may arise from rotamers or impurities. Advanced techniques include 2D NMR (HSQC, COSY) to confirm connectivity and variable-temperature NMR to identify dynamic processes. Comparative analysis with literature data (e.g., δ 4.1 ppm for specific pyrrolidine protons in vs. δ 4.3 ppm in derivatives) helps reconcile shifts. Re-synthesis under controlled conditions (e.g., inert atmosphere) ensures reproducibility .

Q. How is this compound exploited as a building block in bioactive molecule synthesis?

The Boc-protected amine enables site-specific deprotection for peptide coupling or cross-coupling reactions (e.g., Suzuki-Miyaura). For example, it serves as a precursor in anticancer agents, where the 2-aminopropan-2-yl group enhances solubility and bioavailability. Reactivity in nucleophilic substitutions (e.g., SN2 with alkyl halides) facilitates side-chain diversification .

Q. What methodologies are used to study the compound’s stability under varying pH and temperature?

Accelerated stability studies (40°C/75% RH) combined with LC-MS monitor degradation products. Kinetic modeling predicts shelf life, while Arrhenius plots correlate degradation rates with temperature. Buffered solutions (pH 1–13) assess hydrolytic stability, identifying optimal storage conditions (e.g., pH 7.4, 4°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.